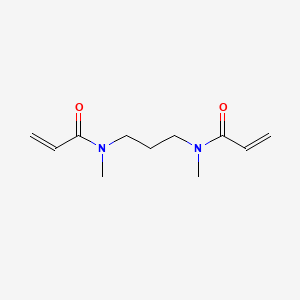
Guanidine;4-(4-methylphenyl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine;4-(4-methylphenyl)benzenesulfonic acid is a compound that combines the properties of guanidine and benzenesulfonic acid derivatives Guanidine is a strong organic base, while benzenesulfonic acid derivatives are known for their applications in various chemical reactions and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine;4-(4-methylphenyl)benzenesulfonic acid typically involves the guanylation of amines. One efficient method involves the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method employs lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions has been reported .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale guanylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of catalysts and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Guanidine;4-(4-methylphenyl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the sulfonic acid group or the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Guanidine;4-(4-methylphenyl)benzenesulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of guanidine;4-(4-methylphenyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. For example, guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The benzenesulfonic acid moiety may contribute to the compound’s ability to inhibit enzymes like human neutrophil elastase by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: A simpler derivative of benzenesulfonic acid with similar chemical properties.
Guanidine derivatives: Compounds like guanidine hydrochloride and guanidine nitrate share the guanidine moiety and exhibit similar basic properties.
Other benzenesulfonic acid derivatives: Compounds like p-toluenesulfonic acid and its derivatives are structurally similar and used in similar applications.
Uniqueness
Guanidine;4-(4-methylphenyl)benzenesulfonic acid is unique due to the combination of the guanidine and benzenesulfonic acid moieties, which imparts distinct chemical and biological properties
Properties
CAS No. |
650599-66-9 |
|---|---|
Molecular Formula |
C14H17N3O3S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
guanidine;4-(4-methylphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H12O3S.CH5N3/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)17(14,15)16;2-1(3)4/h2-9H,1H3,(H,14,15,16);(H5,2,3,4) |
InChI Key |
GFARMYNZHBSVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)

![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)


![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)


